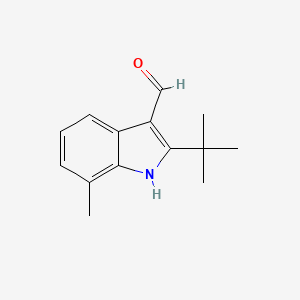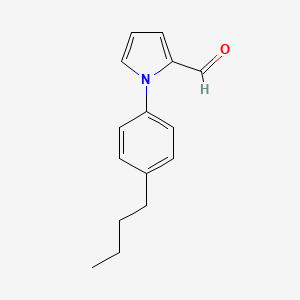
N-(2-aminoethyl)propanamide
Descripción general
Descripción
N-(2-aminoethyl)propanamide is a chemical compound that is part of a broader class of organic compounds known as propanamides. These compounds are characterized by the presence of an amide group attached to a three-carbon alkyl chain. The specific structure of N-(2-aminoethyl)propanamide includes an aminoethyl group, which suggests potential reactivity and functionality that could be exploited in various chemical applications.
Synthesis Analysis
The synthesis of related propanamide compounds often involves the use of amine exchange reactions or the reaction of appropriate amines with acyl chlorides. For instance, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction with benzylamine . Similarly, bi-heterocyclic propanamides were synthesized by reacting an electrophile with a thiol in the presence of a base . These methods indicate that the synthesis of N-(2-aminoethyl)propanamide could potentially be carried out through analogous reactions using 2-aminoethylamine as a starting material.
Molecular Structure Analysis
The molecular structure of propanamide derivatives can be determined using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using these methods, revealing its monoclinic crystal system and specific space group . These techniques could similarly be applied to determine the molecular structure of N-(2-aminoethyl)propanamide.
Chemical Reactions Analysis
Propanamide derivatives can participate in various chemical reactions due to the presence of the amide functional group and other substituents. The fluorescent ATRP initiator synthesized in one study indicates that propanamide derivatives can be used in polymerization reactions . Additionally, the synthesis of isoxazole derivatives as muscle relaxants involved the preparation of N-substituted propanamide derivatives, showcasing their versatility in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives can be characterized using techniques such as UV-Vis, IR, NMR, and XRD. For instance, N-(2-chlorophenyl)-(1-propanamide) was characterized by these methods, and its nonlinear optical properties were identified . These properties are crucial for applications in electro-optic and nonlinear optical materials. The propanamide derivatives also exhibit biological activities, such as anticonvulsant and muscle relaxant effects , which are important for pharmaceutical applications.
Aplicaciones Científicas De Investigación
1. Specific Scientific Field The research falls under the field of Chemistry , specifically Organic Synthesis .
3. Methods of Application or Experimental Procedures The synthesis involves the treatment of the methyl esters of N-cytisinylacetic or 3-(N-cytisinyl)propanoic acids with aqueous NH4OH. This results in 2-(N-cytisinyl)acetamide or 3-(N-cytisinyl)propanamide. The amide is then reduced with (i-Bu)2AlH to synthesize N-(2-aminoethyl)- or N-(3-aminopropyl)cytisine .
Synthesis of Chiral Peptide Nucleic Acids
- Specific Scientific Field : This research falls under the field of Biochemistry .
- Summary of the Application : N-(2-aminoethyl)propanamide is used in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone .
- Summary of Results or Outcomes : The synthesis results in chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone. These chiral PNAs have unique properties and potential applications in biological research .
Use in Chemical Synthesis
- Specific Scientific Field : This research falls under the field of Chemistry .
- Summary of the Application : N-(2-aminoethyl)propanamide is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
- Summary of Results or Outcomes : The outcomes of these chemical reactions would depend on the specific reaction conditions and other reagents used .
Synthesis of Chiral Peptide Nucleic Acids
- Specific Scientific Field : This research falls under the field of Biochemistry .
- Summary of the Application : N-(2-aminoethyl)propanamide is used in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone .
- Summary of Results or Outcomes : The synthesis results in chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone. These chiral PNAs have unique properties and potential applications in biological research .
Use in Chemical Synthesis
- Specific Scientific Field : This research falls under the field of Chemistry .
- Summary of the Application : N-(2-aminoethyl)propanamide is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
- Summary of Results or Outcomes : The outcomes of these chemical reactions would depend on the specific reaction conditions and other reagents used .
Propiedades
IUPAC Name |
N-(2-aminoethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYTZMWLZYCZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404169 | |
| Record name | N-(2-aminoethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)propanamide | |
CAS RN |
925-58-6 | |
| Record name | N-(2-aminoethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminoethyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)







![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
